2-Chloro-2-propen-1-ol

Description

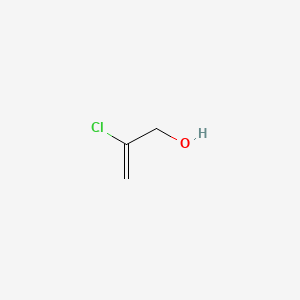

Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCXYTRISGREIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073984 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5976-47-6 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2-PROPEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Chloro-2-propen-1-ol from 1,2-Dichloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-2-propen-1-ol, a valuable intermediate in the pharmaceutical and agrochemical industries, from the readily available starting material, 1,2-Dichloropropene. This document provides a comprehensive overview of the reaction, including a proposed mechanism, detailed experimental protocols, and methods for reaction monitoring and product purification.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its preparation from 1,2-Dichloropropene, a byproduct of industrial chlorination processes, represents an efficient and atom-economical approach. The core transformation involves the selective hydrolysis of the vinylic chloride in the presence of a base. This guide will focus on the widely utilized method employing sodium carbonate as the base in an aqueous medium.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 1,2-Dichloropropene proceeds via an alkaline hydrolysis reaction. While direct nucleophilic substitution (SN1 or SN2) on a vinylic halide is generally disfavored due to the high energy of the vinylic carbocation intermediate and the repulsion between the incoming nucleophile and the π-electron cloud of the double bond, the reaction can proceed through an alternative pathway under basic conditions. A plausible mechanism is an addition-elimination pathway , which is depicted below.

In this proposed mechanism, the hydroxide (B78521) ion, generated from the hydrolysis of sodium carbonate, acts as the nucleophile. It attacks the carbon atom of the double bond that is attached to the chlorine atom, leading to the formation of a transient carbanionic intermediate. Subsequent elimination of the chloride ion results in the formation of the enolate of propanal, which is then protonated by water to yield the final product, this compound.

Figure 1: Proposed addition-elimination mechanism.

Quantitative Data

The synthesis of this compound from 1,2-Dichloropropene has been reported with yields ranging from 70% to 91%.[1] The following table summarizes the quantitative data from a representative experimental protocol.[1]

| Parameter | Value | Reference |

| Reactants | ||

| 1,2-Dichloropropene | 3.5 mol (396 g, 98% purity) | [1] |

| Sodium Carbonate | 2.1 mol | [1] |

| Water | 1300 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | Monitored by GC until <2% of 1,2-Dichloropropene remains | [1] |

| Product Yield | ||

| Aqueous solution of this compound | 1178.8 g | [1] |

| Reported Yield Range | 70-91% | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 1,2-Dichloropropene.

Synthesis of this compound[1]

-

Reaction Setup: In a 2000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2.1 mol of sodium carbonate and 1300 mL of water.

-

Addition of Reactant: While stirring, add 3.5 mol of 1,2-Dichloropropene (396 g, 98% purity) to the flask.

-

Reaction: Heat the mixture to reflux with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing them by gas chromatography (GC). The reaction is considered complete when the concentration of 1,2-Dichloropropene is less than 2%.

-

Workup: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate in a separatory funnel.

-

Isolation: Separate the upper aqueous layer containing the product from the lower organic layer. This will yield an aqueous solution of this compound.

Product Extraction and Purification

The aqueous solution of this compound can be further processed to isolate the pure product.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether. A continuous liquid-liquid extractor or a centrifugal extractor can be used for efficient extraction.[1]

-

Drying: The combined organic extracts are dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis.

Analytical Methods

Gas Chromatography (GC) is the primary analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.

-

Reaction Monitoring: Aliquots of the reaction mixture (organic layer) can be periodically injected into a GC equipped with a flame ionization detector (FID) to determine the consumption of 1,2-Dichloropropene.

-

Purity Analysis: The purity of the final product after distillation can be determined by GC analysis. The presence of any unreacted starting material or byproducts can be quantified.

A typical GC method for this analysis would involve a capillary column with a non-polar stationary phase and a temperature-programmed oven to ensure good separation of the components.

Conclusion

The synthesis of this compound from 1,2-Dichloropropene via alkaline hydrolysis is a robust and scalable method. This guide provides the essential technical details for researchers and professionals in the field of chemical synthesis and drug development to successfully perform and understand this important transformation. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high yield of the pure product.

References

Technical Guide: Synthesis of 2-Chloroallyl Alcohol from 1,2,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-chloroallyl alcohol from the starting material 1,2,3-trichloropropane (B165214). The methodologies detailed herein are based on established chemical literature and patents, offering a foundational understanding for professionals in chemical research and drug development.

Introduction

2-Chloroallyl alcohol is a valuable chemical intermediate in organic synthesis. Its preparation from 1,2,3-trichloropropane, a byproduct of certain industrial processes, presents a practical route to this versatile molecule. The core of this transformation involves the controlled dehydrochlorination and subsequent hydrolysis of 1,2,3-trichloropropane in an aqueous alkaline medium. The reaction can be steered to favor the formation of 2-chloroallyl alcohol, though other chlorinated propenes may also be generated.

Reaction Pathway and Mechanism

The conversion of 1,2,3-trichloropropane to 2-chloroallyl alcohol proceeds through a two-step mechanism. The initial step is a dehydrochlorination reaction to form 2,3-dichloro-1-propene. This intermediate then undergoes hydrolysis to yield the final product, 2-chloroallyl alcohol. The overall reaction can be influenced by the choice of alkali, its concentration, and the reaction temperature.

A key finding is that 1,2,3-trichloropropane can be reacted with a dilute aqueous solution or suspension of an alkali to produce 2-chloroallyl compounds in good yield and in a readily purifiable form.[1] The reaction with a dilute aqueous alkali typically produces a mixture of 2-chloroallyl chloride, 2-chloroallyl alcohol, and di-(2-chloroallyl) ether, which can be separated by fractional distillation.[1] By adjusting the reaction conditions, the formation of 2-chloroallyl alcohol can be maximized.

Experimental Data

The following table summarizes the quantitative data from various experimental preparations of 2-chloroallyl alcohol from 1,2,3-trichloropropane using different alkaline solutions.

| Experiment ID | Alkali Used | Molar Ratio (TCP:Alkali) | Temperature (°C) | Time (hours) | Yield of 2-Chloroallyl Alcohol (%) | Reference |

| 1 | Sodium Bicarbonate | 1:2.04 | 94-96 | 50 | Not specified, but recovered | [1] |

| 2 | Trisodium (B8492382) Phosphate (B84403) | 1:1.02 | 150 | 20 | 68 | [1] |

| 3 | Sodium Hydroxide (B78521) | 1:2.04 (inferred) | 100 | 20 | 66 | [1] |

Yields are based on the amount of 1,2,3-trichloropropane consumed in the reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-chloroallyl alcohol from 1,2,3-trichloropropane.

4.1. General Experimental Workflow

The general workflow for the synthesis involves the reaction of 1,2,3-trichloropropane with a dilute aqueous alkali, followed by separation and purification of the product.

4.2. Protocol 1: Using Sodium Bicarbonate [1]

-

Reagents:

-

147.5 grams (1.0 mol) of 1,2,3-trichloropropane

-

171.4 grams (2.04 mols) of sodium bicarbonate

-

500 grams (28 mols) of water

-

-

Procedure:

-

A mixture of the above reagents is heated under reflux for 50 hours. The reflux temperature is maintained at 94-96°C.

-

After the reaction period, the mixture is distilled.

-

2-Chloroallyl alcohol is recovered from the distillate.

-

4.3. Protocol 2: Using Trisodium Phosphate [1]

-

Reagents:

-

295 grams (2.0 mols) of 1,2,3-trichloropropane

-

775.6 grams (2.04 mols) of trisodium phosphate (Na₃PO₄·12H₂O)

-

1000 grams (55.5 mols) of water

-

-

Procedure:

-

The mixture is heated at 150°C for 20 hours in a pressure reactor.

-

Upon completion, the reactor and its contents are cooled.

-

The reaction product is distilled from the reactor. The yield of 2-chloroallyl alcohol was 68 percent of the theoretical based on the consumed 1,2,3-trichloropropane.[1]

-

4.4. Protocol 3: Using Sodium Hydroxide [1]

-

Reagents:

-

295 grams (2.0 mols) of 1,2,3-trichloropropane

-

A solution of 163.2 grams (4.08 mols) of sodium hydroxide in 1632 grams of water.

-

-

Procedure:

-

The mixture of 1,2,3-trichloropropane and the aqueous sodium hydroxide solution is heated at 100°C for 20 hours in a pressure reactor.

-

After cooling, the reaction product is distilled.

-

The organic layer of the distillate is washed with water, and the washings are combined with the water layer.

-

2-Chloroallyl alcohol is recovered from the water solution. The yield was 66 percent of the theoretical, based on the 1,2,3-trichloropropane consumed.[1]

-

Product Separation and Purification

The reaction of 1,2,3-trichloropropane with a dilute aqueous alkali produces a mixture that can include 2-chloroallyl chloride, 2-chloroallyl alcohol, and di-(2-chloroallyl) ether.[1] These components can be effectively separated by fractional distillation.[1]

Safety Considerations

1,2,3-Trichloropropane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reactions may be exothermic and, in the case of using a pressure reactor, should be conducted with appropriate safety precautions. The products, including 2-chloroallyl alcohol, are also hazardous and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

"2-Chloro-2-propen-1-ol chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2-Chloro-2-propen-1-ol (CAS No. 5976-47-6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document includes a summary of its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and essential safety and handling information.

Chemical Structure and Identification

This compound, also known as 2-chloroallyl alcohol, is a halogenated unsaturated alcohol.[1][2][3] Its structure consists of a propenyl chain with a chlorine atom and a hydroxyl group attached to the second and first carbon atoms, respectively. The presence of the double bond and the chlorine atom makes it a reactive and versatile intermediate in organic synthesis.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO | [2][3][4] |

| Molecular Weight | 92.52 g/mol | [2][4] |

| CAS Number | 5976-47-6 | [2][3] |

| Appearance | Liquid | [4] |

| Density | 1.162 g/mL at 25 °C | [4] |

| Boiling Point | 133-134 °C | [4] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.459 | [4] |

| InChI | InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | [2][3] |

| InChIKey | OSCXYTRISGREIM-UHFFFAOYSA-N | [2][3] |

| SMILES | C=C(Cl)CO | [4] |

| pKa | 11.45 ± 0.10 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic information is available in public databases:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[1][6] The 1H NMR spectrum for the 90% purity sample is available in CDCl3 solvent.[6]

-

Infrared (IR) Spectroscopy : ATR-IR and transmission IR spectra can be used to identify the functional groups present, such as the O-H and C=C bonds.[1][3]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1][7]

Experimental Protocols

Synthesis of this compound from 1,2-Dichloropropene (B1580525)

A common method for the preparation of this compound involves the hydrolysis of 1,2-dichloropropene.[8] This process is significant as 1,2-dichloropropene is a byproduct of industrial chlorination processes.[8]

Materials:

-

1,2-Dichloropropene (3.5 mol, 396g, 98% purity)

-

Sodium carbonate (2.1 mol)

-

Water (1300 mL)

-

2000 mL reaction flask

-

Stirring apparatus

-

Reflux condenser

-

Gas chromatograph

-

Separatory funnel

-

Ethyl acetate (B1210297) (for extraction)

-

Centrifugal extractor

Procedure:

-

Reaction Setup: In a 2000 mL reaction flask, combine 2.1 mol of sodium carbonate and 1300 mL of water.

-

Addition of Reactant: Add 3.5 mol of 1,2-dichloropropene to the flask.

-

Reaction: Stir the mixture and heat it under reflux.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing the content of 1,2-dichloropropene using gas chromatography. Continue the reaction until the concentration of 1,2-dichloropropene is less than 2%.

-

Workup: Once the reaction is complete, allow the mixture to cool and the layers to separate.

-

Separation: Use a separatory funnel to separate the aqueous layer containing the product from the organic layer. This yields an aqueous solution of this compound.

-

Extraction: The product can be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate in a centrifugal extractor for improved efficiency.[8]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the Synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

H226: Flammable liquid and vapor.[2]

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

Precautionary Measures: [5][9][10]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][9] Use non-sparking tools and take precautionary measures against static discharge.[5][9] Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Store locked up.[9]

In case of exposure:

-

Inhalation: Move the victim to fresh air and keep them at rest. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

-

Ingestion: Rinse mouth and seek immediate medical attention.[9]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the SDS before handling this chemical.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C3H5ClO | CID 80076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound technical grade, 90 5976-47-6 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [webbook.nist.gov]

- 8. guidechem.com [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Profile of 2-Chloro-2-propen-1-ol: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of 2-Chloro-2-propen-1-ol.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS No: 5976-47-6). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its structural features through NMR, IR, and MS techniques.

Data Presentation

The spectroscopic data for this compound has been compiled from various spectral databases and is summarized in the tables below for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.45 | s | 1H | =CH (geminal to Cl) |

| 5.35 | s | 1H | =CH (geminal to Cl) |

| 4.25 | s | 2H | -CH₂- |

| 2.5 (broad) | s | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 139.5 | Quaternary | C=C-Cl |

| 115.5 | Primary | =CH₂ |

| 64.5 | Primary | -CH₂-OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained from a neat sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (sp³ and sp²) |

| 1640 | Medium | C=C stretch (alkene) |

| 1020 | Strong | C-O stretch (primary alcohol) |

| 890 | Strong | =C-H bend (out-of-plane) |

| 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 92/94 | 30/10 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [C₃H₅O]⁺ |

| 31 | 60 | [CH₂OH]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The data is then processed using Fourier transformation, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer, often at a frequency of 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the IR spectrum is most commonly obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. In the GC, the sample is vaporized and separated from any impurities on a capillary column. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each fragment. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

References

In-Depth Technical Guide to the Physical Properties of beta-Chloroallyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of beta-chloroallyl alcohol (2-chloro-2-propen-1-ol). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Core Physical Properties of beta-Chloroallyl Alcohol

The following table summarizes the key physical properties of beta-chloroallyl alcohol. This data is essential for its handling, application in synthesis, and for quality control purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO | [1][2] |

| Molecular Weight | 92.52 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 133-134 °C (at 760 mmHg) | [3] |

| Density | 1.162 g/mL (at 25 °C) | [2][3] |

| Refractive Index (n20/D) | 1.459 | [3] |

| Flash Point | 54 °C (closed cup) | [3] |

| Solubility | Moderately soluble in water. Highly soluble in organic solvents such as ethanol (B145695) and acetone. | [4] |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like beta-chloroallyl alcohol.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the beta-chloroallyl alcohol sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

-

The test tube is then attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is immersed in a heating bath (Thiele tube or oil bath).

-

The heating bath is heated gently and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined accurately using a pycnometer or a density bottle.

Apparatus:

-

Pycnometer or a specific gravity bottle (of a known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely determined by weighing it with the distilled water of a known density at that temperature.

-

The pycnometer is emptied, dried, and then filled with beta-chloroallyl alcohol.

-

The filled pycnometer is again brought to the same constant temperature in the water bath.

-

The mass of the pycnometer filled with the sample is accurately measured.

-

The density of the beta-chloroallyl alcohol is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

-

Abbe refractometer

-

Constant temperature circulating water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with a lint-free tissue.

-

The constant temperature water bath is set to the desired temperature (e.g., 20 °C) and allowed to circulate through the refractometer to ensure the prisms are at a stable temperature.

-

A few drops of the beta-chloroallyl alcohol sample are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

-

The refractive index value is read directly from the instrument's scale.

Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of a liquid chemical sample.

Caption: Workflow for the determination of physical properties of a liquid chemical sample.

References

Unraveling the Chemical Identity of CAS Number 5976-47-6: A Technical Overview

An important clarification regarding the subject of this technical guide is necessary. The provided CAS number, 5976-47-6, unequivocally identifies the chemical compound 2-Chloro-2-propen-1-ol. This compound is primarily a chemical intermediate used in synthesis. However, the detailed requirements of this request—including in-depth analysis of signaling pathways and experimental protocols for drug development professionals—suggest that the intended subject may have been a biologically active pharmaceutical compound.

Given this discrepancy, this guide will first provide a comprehensive overview of the chemical information available for This compound (CAS 5976-47-6) . Subsequently, to address the spirit of the user's request for a drug-focused technical paper, we will present information on Prajmaline (B610187) Bitartrate (B1229483) , an antiarrhythmic agent that was identified during preliminary research as a potential, albeit unconfirmed, subject of interest that aligns with the advanced requirements of the prompt.

Part 1: Technical Data Sheet for this compound (CAS 5976-47-6)

This compound is an organic compound with the molecular formula C₃H₅ClO.[1][2] It is recognized as a versatile reagent in chemical synthesis.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO | [1][2][3] |

| Molecular Weight | 92.52 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 133-134 °C (lit.) | [1] |

| Density | 1.162 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Refractive Index | n20/D 1.459 (lit.) | [1] |

| Vapor Pressure | 2.88 mmHg at 25°C | [1] |

| SMILES String | OCC(Cl)=C | |

| InChI Key | OSCXYTRISGREIM-UHFFFAOYSA-N |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled) | |

| Precautionary Statements | P210, P233, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P312 | |

| Hazard Class | 3.2 | [1] |

| Packing Group | III | [1] |

| WGK | 3 | [1] |

Applications in Synthesis

This compound serves as a valuable intermediate in various chemical reactions.[4][5] Its primary applications include:

-

Synthesis of Pharmaceuticals and Agrochemicals: It is a building block in the creation of more complex molecules for these industries.[4]

-

Preparation of Organic Compounds: It is utilized as a starting material for a range of organic syntheses.[1] For instance, it is used in the preparation of 2-(4-octylphenyl)prop-2-en-1-ol.[1]

-

Microbial Growth: It has been used as a carbon supplement for the growth of Pseudomonas strains.[1][3]

A notable synthetic pathway involving this compound is its formation as a major product from the base-mediated reaction of 1,2,3-trichloropropane.[1][6]

Experimental Workflow: General Synthetic Use

The following diagram illustrates a generalized workflow for the use of this compound in a chemical synthesis reaction.

Part 2: Technical Overview of Prajmaline Bitartrate

Prajmaline bitartrate is an antiarrhythmic agent, specifically classified as a Class Ia antiarrhythmic.[7] It is a derivative of the rauwolfia alkaloid ajmaline.[8] This section provides a technical guide on Prajmaline bitartrate, which aligns with the advanced, drug-development-oriented requirements of the user's request.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Parent Compound CAS Number | 35080-11-6 (Prajmaline) | [9][10] |

| Bitartrate Salt CAS Number | 2589-47-1 | [9][11] |

| Molecular Formula (Bitartrate) | C₂₃H₃₃N₂O₂·C₄H₅O₆ | [9] |

| Molecular Weight (Bitartrate) | 518.60 g/mol | [9][11] |

| Melting Point (Bitartrate) | 149-152 °C | [9] |

| Therapeutic Category | Antiarrhythmic | [9] |

Mechanism of Action and Signaling Pathways

Prajmaline functions primarily by interacting with cardiac ion channels to stabilize heart rhythm.[12] Its mechanism is multifaceted:

-

Sodium Channel Blockade: The core mechanism of Prajmaline is the inhibition of fast sodium channels in cardiac myocytes.[7][12] This action reduces the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby slowing the conduction of electrical impulses through the heart.[12] This effect is particularly beneficial in managing tachyarrhythmias.

-

Potassium Channel Modulation: Prajmaline also influences potassium channels, which are responsible for the repolarization phase (Phase 3) of the action potential.[12] By affecting potassium channel activity, it helps to prolong the repolarization phase, which in turn extends the refractory period of the cardiac cells.[12] This contributes to the stabilization of the cardiac rhythm by preventing premature depolarizations.

-

Mild Beta-Blocking Effect: The compound exhibits a mild beta-blocking effect, inhibiting the action of catecholamines like adrenaline on beta-adrenergic receptors in the heart.[12] This leads to a reduction in heart rate and myocardial contractility, further contributing to its antiarrhythmic properties.[12]

The following diagram illustrates the primary mechanism of action of Prajmaline on the cardiac action potential.

Experimental Protocols

Detailed experimental protocols for Prajmaline are found within specific research publications. A general outline for studying its effects on cardiac action potentials in an experimental setting is provided below. This is a generalized protocol and would require optimization for specific experimental questions.

Objective: To characterize the electrophysiological effects of Prajmaline on isolated ventricular myocytes.

Materials:

-

Isolated ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig).[13]

-

Patch-clamp rig with amplifier and data acquisition system.

-

Perfusion system.

-

Tyrode's solution (as external solution).

-

Pipette solution (internal solution).

-

Prajmaline bitartrate stock solution.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from the heart of the animal model.

-

Patch-Clamp Recording:

-

Whole-cell patch-clamp configuration is established on a single myocyte.

-

The cell is perfused with Tyrode's solution.

-

Baseline action potentials are elicited and recorded by injecting a current pulse.

-

-

Drug Application:

-

The perfusate is switched to Tyrode's solution containing a specific concentration of Prajmaline.

-

After a period of equilibration, action potentials are again recorded.

-

-

Data Analysis:

-

Parameters of the action potential are measured before and after drug application. These include:

-

Resting membrane potential.

-

Action potential amplitude.

-

Maximum upstroke velocity (Vmax) of Phase 0.

-

Action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

-

-

-

Dose-Response Relationship: Steps 3 and 4 are repeated with varying concentrations of Prajmaline to establish a dose-response curve for its effects on the measured parameters.

Clinical and Preclinical Studies

Clinical and experimental studies have been conducted to evaluate the efficacy and safety of Prajmaline bitartrate.[14][15] For instance, a double-blind, randomized, placebo-controlled crossover trial in patients with stable angina pectoris and coronary artery disease found that oral prajmaline bitartrate was well-tolerated and did not produce deleterious hemodynamic effects or changes in exercise capacity.[16] Pharmacokinetic studies have also been performed in various patient populations, including the elderly.[17]

In preclinical studies using rabbit ventricular myocytes, Prajmaline was shown to decrease the maximal rate of depolarization of the action potential in a dose-dependent manner.[13] These studies also revealed its effects on sodium and L-type calcium currents.[13]

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 5976-47-6 | Benchchem [benchchem.com]

- 7. Prajmaline - Wikipedia [en.wikipedia.org]

- 8. Prajmaline Bitartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Prajmaline [drugfuture.com]

- 10. Prajmaline | C23H33N2O2+ | CID 76959818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Prajmalium Bitartrate | C27H38N2O8 | CID 76959817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Prajmalium Bitartrate? [synapse.patsnap.com]

- 13. Prajmalium, an antiarrhythmic with positive inotropic effect: mechanism of action in rabbit single cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Clinical and experimental studies on the effects and duration of action of N-n-propyl-ajmalinium-hydrogentartrate in cardiac arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Efficacy of prajmaline (Neo-Gilurytmal) objectifiable by means of a test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of oral prajmaline bitartrate on exercise test responses in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of n-propyl-ajmaline-bitartrate in elderly patients with ventricular ectopic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of 2-Chloro-2-propen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Chloro-2-propen-1-ol (also known as 2-chloroallyl alcohol). As a reactive molecule with both an allylic alcohol and a vinyl chloride moiety, understanding its stability profile is critical for its application in chemical synthesis and for assessing its environmental fate. This document outlines the principal degradation pathways, including hydrolysis, oxidation, thermal decomposition, photolysis, and biodegradation. Detailed experimental protocols for conducting forced degradation studies are provided, along with recommended analytical methodologies for monitoring the parent compound and its degradation products. Quantitative data from the literature is summarized, and key chemical transformations are visualized using reaction pathway diagrams.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] Its structure, featuring a primary alcohol adjacent to a chlorinated double bond, imparts a unique reactivity profile. This bifunctionality makes it susceptible to a range of degradation reactions, which can impact its storage, handling, and environmental persistence. A thorough understanding of its stability and degradation is therefore essential for researchers and professionals working with this compound.

This guide summarizes the current knowledge on the stability of this compound and details its primary degradation pathways. It is intended to be a practical resource for designing and interpreting stability studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅ClO | [2][3][4] |

| Molecular Weight | 92.52 g/mol | [2][3][5] |

| CAS Number | 5976-47-6 | [2][3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 133-134 °C | [5][6] |

| Density | 1.162 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.459 | [5][6] |

| pKa | 11.45 ± 0.10 (Predicted) | [4] |

Degradation Pathways

This compound is susceptible to degradation through several pathways due to its functional groups. The presence of the allylic alcohol allows for oxidation reactions, while the vinyl chloride moiety can undergo nucleophilic substitution (hydrolysis) and dehydrochlorination. The double bond is also a site for photolytic reactions.

Hydrolysis

Hydrolysis of the vinyl chloride can proceed under both acidic and basic conditions, likely through different mechanisms.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the hydroxyl group can facilitate the formation of a resonance-stabilized allylic carbocation, which can then react with water. Alternatively, protonation of the double bond could lead to a carbocation susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, direct nucleophilic substitution (SN2-type) of the chloride by a hydroxide (B78521) ion is a probable pathway.[7] This would lead to the formation of an unstable enol which would tautomerize to propanal. Another possibility is an elimination-addition mechanism.

Caption: Proposed Hydrolysis Pathway of this compound.

Oxidation

The primary alcohol group in this compound is susceptible to oxidation. Common oxidizing agents can convert it to the corresponding aldehyde and subsequently to a carboxylic acid.

-

Initial Oxidation: Oxidation of the primary alcohol will yield 2-chloro-2-propenal.

-

Further Oxidation: The resulting aldehyde can be further oxidized to 2-chloro-2-propenoic acid (2-chloroacrylic acid). This has been observed in microbial degradation.[2][3][8]

Caption: Oxidation Pathway of this compound.

Thermal Degradation

While specific studies on the thermal decomposition of this compound are limited, studies on the closely related compound 2-chloropropene (B1346963) show that thermal stress can lead to dehydrochlorination, resulting in the formation of propyne (B1212725) and allene.[9] It is plausible that this compound would undergo a similar initial dehydrochlorination, followed by rearrangements of the resulting unsaturated alcohol. Thermal decomposition of oligomers of this compound has been shown to release CO, H₂O, and HCl.[5]

Caption: Postulated Thermal Degradation of this compound.

Photodegradation

The presence of a double bond and a chlorine atom suggests that this compound is susceptible to photodegradation. It has been reported to undergo photodissociation at 193 nm to generate a CH₂CCH₂OH radical intermediate.[10] The specific quantum yields and the full range of photoproducts under environmentally relevant light conditions have not been extensively studied.

Biodegradation

Several Pseudomonas strains have been isolated that can utilize this compound as a sole carbon source.[2][8] The degradation is initiated by an inducible alcohol dehydrogenase that oxidizes the alcohol to 2-chloroacrylic acid.[3][8] This is followed by dehalogenation.[8]

Caption: Biodegradation of this compound.

Experimental Protocols for Stability Studies

A forced degradation study is essential to elucidate the degradation pathways and to develop stability-indicating analytical methods.[7] The following protocols are based on general guidelines for forced degradation studies and can be adapted for this compound.

Caption: General Workflow for Forced Degradation Studies.

Hydrolytic Degradation

-

Objective: To assess the stability of this compound in acidic and basic media.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

For acidic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

-

For basic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).

-

Analyze the samples by a suitable analytical method (e.g., HPLC).

-

Oxidative Degradation

-

Objective: To evaluate the susceptibility of this compound to oxidation.

-

Protocol:

-

Prepare a stock solution of this compound as described above.

-

Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature.

-

Withdraw aliquots at specified time intervals.

-

Analyze the samples by a suitable analytical method.

-

Thermal Degradation

-

Objective: To investigate the stability of this compound at elevated temperatures.

-

Protocol:

-

Place a known quantity of neat this compound in a sealed vial.

-

Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven.

-

At specified time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.

-

Analyze the resulting solution.

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of this compound.

-

Protocol:

-

Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).

-

Expose the solution to a light source that provides both UV and visible radiation (e.g., a xenon lamp in a photostability chamber).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw aliquots from both the exposed and control samples at various time intervals.

-

Analyze the samples to determine the extent of degradation.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water (with a possible modifier like formic or phosphoric acid) is a common starting point. UV detection at a wavelength corresponding to the chromophore of this compound should be employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is an invaluable tool. It provides molecular weight information that is critical for structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to characterize isolated degradation products.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical technique.

Summary of Quantitative Data

Conclusion

This compound is a chemically versatile molecule whose stability is influenced by its allylic alcohol and vinyl chloride functionalities. It is susceptible to degradation via hydrolysis, oxidation, thermal stress, photolysis, and biodegradation. This guide has outlined the probable degradation pathways and provided a framework of experimental protocols for conducting comprehensive stability studies. The successful execution of these studies, coupled with robust analytical methodologies, will enable a thorough understanding of the stability profile of this compound, which is critical for its safe and effective use in research and development. Further research is warranted to generate quantitative kinetic data for the abiotic degradation pathways to build a more complete stability profile.

References

- 1. (R)-(-)-2-Chloropropan-1-ol(37493-14-4) 1H NMR [m.chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 6. scribd.com [scribd.com]

- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - SpectraBase [spectrabase.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificlabs.ie [scientificlabs.ie]

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-2-propen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol, is a halogenated unsaturated alcohol with the chemical formula C₃H₅ClO.[1][2] Its structure, featuring both a vinyl chloride and a primary alcohol functional group, makes it a versatile intermediate in organic synthesis. Understanding the thermodynamic properties of this compound is crucial for process design, safety analysis, and reaction optimization in various applications, including the synthesis of pharmaceuticals and pesticides. This guide provides a comprehensive overview of the available thermodynamic data for this compound, details relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are summarized in the tables below. It is important to note that a significant portion of the available thermodynamic data is derived from computational methods, primarily the Joback method, and experimental verification is limited in the current literature.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO | [1][2] |

| Molecular Weight | 92.52 g/mol | [2] |

| CAS Number | 5976-47-6 | [1] |

| Boiling Point | 133-134 °C (lit.) | [3][4] |

| Density | 1.162 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.459 (lit.) | [3][4] |

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Method |

| Enthalpy of Formation (Standard Conditions) | -157.58 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation | -95.08 | kJ/mol | Joback Method |

| Enthalpy of Fusion (Standard Conditions) | 9.22 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (Standard Conditions) | 42.75 | kJ/mol | Joback Method |

| Critical Temperature | 571.26 | K | Joback Method |

| Critical Pressure | 5073.01 | kPa | Joback Method |

| Critical Volume | 0.254 | m³/kmol | Joback Method |

Table 3: Calculated Ideal Gas Heat Capacity (Cp,gas) of this compound at Different Temperatures

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 394.21 | 108.02 | Joback Method |

| 423.72 | 112.88 | Joback Method |

| 453.23 | 117.51 | Joback Method |

| 482.74 | 121.90 | Joback Method |

| 512.24 | 126.08 | Joback Method |

| 541.75 | 130.05 | Joback Method |

| 571.26 | 133.82 | Joback Method |

Experimental Protocols

Synthesis of this compound from 1,2-Dichloropropene (B1580525)

A common laboratory-scale synthesis of this compound involves the hydrolysis of 1,2-dichloropropene. The following protocol is adapted from established procedures.

Materials:

-

1,2-Dichloropropene

-

Sodium Carbonate (Na₂CO₃)

-

Water

-

Ethyl Acetate (for extraction)

-

Reaction flask (e.g., 2000 mL)

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Gas chromatograph (for monitoring)

Procedure:

-

Reaction Setup: In a 2000 mL reaction flask equipped with a stirrer and reflux condenser, add 2.1 mol of sodium carbonate and 1300 mL of water.

-

Addition of Reactant: To the stirred solution, add 3.5 mol of 1,2-dichloropropene (approximately 396g, assuming 98% purity).

-

Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction should be monitored by gas chromatography, checking for the disappearance of the 1,2-dichloropropene peak. The reaction is considered complete when the concentration of 1,2-dichloropropene is less than 2%.

-

Workup: After the reaction is complete, allow the mixture to cool and the layers to separate.

-

Separation: Use a separatory funnel to separate the aqueous layer containing the this compound from the organic layer.

-

Extraction: The aqueous solution can then be extracted with a suitable organic solvent, such as ethyl acetate, to isolate the product.

-

Purification: The final product can be further purified by distillation.

General Protocol for Determination of Enthalpy of Combustion via Bomb Calorimetry

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Sample crucible (e.g., platinum)

-

Benzoic acid (for calibration)

-

Cotton fuse wire

-

Oxygen cylinder with regulator

-

Balance (accurate to 0.1 mg)

-

Temperature sensor (e.g., platinum resistance thermometer)

-

Data acquisition system

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the energy of combustion is accurately known.

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the sample crucible. A cotton fuse wire of known mass and energy of combustion is attached to the ignition system and positioned to be in contact with the sample.

-

Assembly of the Bomb: The crucible is placed in the bomb, and a small, known amount of distilled water is added to the bomb to ensure that the water produced during combustion is in the liquid state and to absorb the halogen-containing combustion products. The bomb is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached after the combustion is complete.

-

Analysis of Products: After the measurement, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to determine the amounts of any side products, such as nitric acid (from nitrogen in the air) and hydrochloric acid.

-

Calculations: The total heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of any side products. The standard enthalpy of combustion of this compound can then be calculated from this data. The standard enthalpy of formation is subsequently derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 1,2-dichloropropene.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has compiled the currently available thermodynamic and physical property data for this compound. While a number of key physical properties have been experimentally determined, a significant portion of the thermodynamic data relies on computational estimations. The provided synthesis protocol offers a clear pathway for the preparation of this compound. The general calorimetry protocol outlines a standard method for the experimental determination of its enthalpy of combustion, which is essential for validating and refining the calculated thermodynamic values. Further experimental research is needed to provide a more complete and verified set of thermodynamic data for this compound, which will be invaluable for its application in chemical synthesis and process development.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-2-propen-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-chloro-2-propen-1-ol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a comprehensive understanding of its expected solubility based on structural analogs and outlines detailed experimental protocols for its precise determination.

Introduction to this compound

This compound, also known as 2-chloroallyl alcohol, is a halogenated alkene alcohol with the chemical formula C₃H₅ClO. Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a chlorine atom, suggests a moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which typically imparts solubility in polar solvents. Conversely, the propenyl group and the chlorine atom contribute to its nonpolar character, suggesting solubility in organic solvents. A thorough understanding of its solubility is critical for its application in organic synthesis, polymer chemistry, and pharmaceutical development, as solubility impacts reaction kinetics, purification processes, and formulation strategies.

Predicted and Observed Solubility Profile

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. However, the solubility of structurally similar compounds, such as allyl alcohol (prop-2-en-1-ol), can provide valuable insights. Allyl alcohol is known to be miscible with water and soluble in a wide range of organic solvents.[1][2][3][4] This suggests that this compound is also likely to be soluble in common polar and non-polar organic solvents.

Table 1: Qualitative Solubility of Allyl Alcohol (Prop-2-en-1-ol) in Various Solvents

| Solvent Class | Specific Solvent | Observed Solubility of Allyl Alcohol | Predicted Solubility of this compound |

| Polar Protic | Water | Miscible[1][4] | Likely Soluble/Miscible |

| Ethanol | Soluble[1] | Likely Soluble/Miscible | |

| Polar Aprotic | Acetone | Soluble[1] | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | Miscible[4] | Likely Soluble/Miscible | |

| Non-Polar | Ether | Soluble[1] | Likely Soluble |

| Benzene | Miscible[4] | Likely Soluble | |

| Chloroform | Miscible[4] | Likely Soluble | |

| Toluene | Miscible[4] | Likely Soluble | |

| Petroleum Ether | Miscible[4] | Likely Soluble |

Disclaimer: The predicted solubility of this compound is an educated estimation based on the known solubility of the structurally similar compound, allyl alcohol. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive data, experimental determination of the solubility of this compound is essential for any research or development application. The following are detailed methodologies for accurate solubility assessment.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5][6][7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature to reach equilibrium.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Glass flasks or vials with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a flask. The presence of undissolved solute is crucial to ensure that saturation is achieved.

-

Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The shaking should be vigorous enough to ensure good mixing between the solute and solvent.[7]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to let the undissolved solute settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[6]

-

Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

The turbidimetric method is a high-throughput technique for estimating the kinetic solubility of a compound. It measures the turbidity or cloudiness that appears when a concentrated stock solution of the compound is added to an anti-solvent, in this case, a buffer or another solvent in which it is less soluble.[9][10][11]

Objective: To rapidly estimate the concentration at which this compound begins to precipitate from a solution.

Materials:

-

This compound

-

A solvent in which the compound is highly soluble (e.g., DMSO)

-

A solvent in which the compound is expected to have lower solubility (the "test" solvent)

-

Multi-well plates (e.g., 96-well or 384-well)

-

Plate reader with turbidimetric or nephelometric detection capabilities

-

Liquid handling system or multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in the same solvent directly in a multi-well plate.

-

Addition of Anti-Solvent: To each well, add a fixed volume of the test solvent (the anti-solvent).

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[11] Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).[10]

-

Data Analysis: Plot the turbidity reading against the concentration of this compound. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

If this compound has a chromophore that absorbs in the UV-Vis spectrum, this method can be a simple and rapid way to determine its concentration in a saturated solution obtained from the shake-flask method.[12][13]

Objective: To quantify the concentration of a saturated solution of this compound using its UV-Vis absorbance.

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the solvent of interest using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Analyze Saturated Solution: Prepare a saturated solution and separate the liquid phase as described in the shake-flask method (steps 1-3).

-

Dilute and Measure: Dilute the saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: General workflow for experimental solubility determination.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ingredientsnetwork.com [ingredientsnetwork.com]

- 3. ALLYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 4. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

- 12. rootspress.org [rootspress.org]

- 13. researchgate.net [researchgate.net]

Toxicology and Safety of 2-Chloro-2-propen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. All laboratory work should be conducted in accordance with a comprehensive, substance-specific safety assessment and under the guidance of established safety protocols.

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 5976-47-6 | [1] |

| Molecular Formula | C₃H₅ClO | |

| Molecular Weight | 92.52 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 133-134 °C | |

| Density | 1.162 g/mL at 25 °C | |

| Flash Point | 54 °C (closed cup) | |

| Synonyms | 2-Chloroallyl alcohol, β-Chloroallyl alcohol, 2-Chloro-2-propenol | [2][3] |

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for 2-Chloro-2-propen-1-ol. It is important to note that specific quantitative data, such as LD50 and LC50 values, are not consistently available in publicly accessible literature. The hazard classifications are based on Globally Harmonized System (GHS) criteria as reported in safety data sheets.

Acute Toxicity

| Endpoint | GHS Category | Observation |

| Oral | Category 4 | Harmful if swallowed.[2][4] |

| Dermal | Category 4 | Harmful in contact with skin.[2][4] |

| Inhalation | Category 4 | Harmful if inhaled.[2][4] |

No specific LD50 or LC50 values were found in the reviewed literature.

Irritation and Corrosivity

| Endpoint | GHS Classification | Observation |

| Skin Irritation | Category 1B | Causes severe skin burns and eye damage.[4] |

| Eye Irritation | Category 1 | Causes serious eye damage.[4] |

Specific scores from Draize or equivalent tests were not found in the reviewed literature.

Genotoxicity

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Gene Mutation | Salmonella typhimurium (Ames Test) | With and Without | Negative | [5][6] |

| Gene Mutation | Mouse Lymphoma Assay (MLA) | With and Without | Positive | [5][6] |

| Chromosomal Aberration | In vivo Mouse Bone Marrow Micronucleus Test | N/A | Negative | [5][6] |

| Chromosomal Aberration | In vivo Rat Erythrocyte Micronucleus Test | N/A | Negative | [5] |

Carcinogenicity and Reproductive Toxicity

Publicly available data from long-term carcinogenicity bioassays or comprehensive reproductive and developmental toxicity studies for this compound were not identified. Safety data sheets indicate that it is suspected of causing genetic defects and cancer.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not available in the public domain. Therefore, this section describes the standard methodologies for the key toxicological endpoints based on OECD guidelines, which are the internationally accepted standards for chemical safety testing.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.

-

Oral Toxicity (OECD 423: Acute Toxic Class Method): This method involves a stepwise procedure with the use of a small number of animals. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The response of the animals to the starting dose determines the subsequent dose level for the next group of animals. Observations are made for mortality and clinical signs of toxicity for up to 14 days.[7]

-

Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) and covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and signs of toxicity for at least 14 days.

-